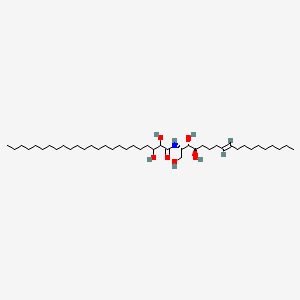

3'-Hydroxygynuramide II

Beschreibung

Eigenschaften

IUPAC Name |

2,3-dihydroxy-N-[(E,2S,3S,4R)-1,3,4-trihydroxyoctadec-8-en-2-yl]tetracosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H83NO6/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-39(46)41(48)42(49)43-37(36-44)40(47)38(45)34-32-30-28-26-24-16-14-12-10-8-6-4-2/h26,28,37-41,44-48H,3-25,27,29-36H2,1-2H3,(H,43,49)/b28-26+/t37-,38+,39?,40-,41?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKIODQZFUMOSRL-NZUMOFPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(C(C(=O)NC(CO)C(C(CCCC=CCCCCCCCCC)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(C(C(=O)N[C@@H](CO)[C@@H]([C@@H](CCC/C=C/CCCCCCCCC)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H83NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

698.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Bedrock of Discovery: Natural Products in Scientific Research

Natural products, the diverse chemical compounds produced by living organisms, have historically served as a cornerstone of scientific research and drug discovery. oup.com These molecules, honed by evolution, exhibit a remarkable range of structural complexity and biological activity that often surpasses what can be conceived through synthetic chemistry alone. From the life-saving antibiotic penicillin derived from a fungus to the potent anti-cancer agent paclitaxel from the yew tree, the contributions of natural products to medicine and science are profound and undeniable. mdpi.com The study of these compounds not only provides potential therapeutic leads but also offers invaluable tools for understanding fundamental biological processes. The intricate molecular architectures of natural products present formidable challenges and opportunities for synthetic chemists, driving innovation in the field. nih.gov

The Genus Gynura: a Treasure Trove of Phytochemicals

The genus Gynura, belonging to the Asteraceae family, comprises a diverse group of plants, many of which have a long history of use in traditional medicine across Asia and Africa. researchgate.netnih.gov Phytochemical investigations into this genus have revealed a rich and varied chemical landscape, teeming with a wide array of secondary metabolites. strath.ac.uksci-hub.se These include, but are not limited to, flavonoids, phenolic acids, alkaloids, terpenoids, and steroids. nih.gov

Species such as Gynura procumbens, Gynura divaricata, and Gynura segetum have been extensively studied, leading to the isolation and characterization of numerous compounds with potential pharmacological activities. nih.govnih.gov For instance, various flavonoids and caffeoylquinic acid derivatives have been identified as significant constituents. nih.govnih.gov The presence of such a diverse range of bioactive molecules underscores the importance of the Gynura genus as a valuable resource for natural product research. dntb.gov.ua

Table 1: Major Classes of Phytochemicals Identified in the Gynura Genus

| Phytochemical Class | Examples of Compounds | Representative Gynura Species |

| Flavonoids | Kaempferol, Quercetin, Rutin | G. procumbens, G. divaricata |

| Phenolic Acids | Chlorogenic acid, Caffeoylquinic acids | G. bicolor, G. divaricata |

| Alkaloids | Pyrrolizidine (B1209537) alkaloids (e.g., Senecionine) | G. pseudo-china, G. segetum |

| Terpenoids | Lupeol, β-Amyrin | G. procumbens |

| Steroids | Stigmasterol, β-Sitosterol | G. procumbens |

This table is for illustrative purposes and is not exhaustive.

A Singular Focus: the Emergence of 3 Hydroxygynuramide Ii in Research

While the Gynura genus is a well-established source of diverse natural products, the specific compound 3'-Hydroxygynuramide II represents a more recent and specialized area of inquiry. Initial discoveries and the subsequent research trajectory for this molecule are rooted in the ongoing, systematic exploration of the chemical constituents of various Gynura species. The isolation and structure elucidation of novel, often minor, components like 3'-Hydroxygynuramide II are made possible by advancements in chromatographic and spectroscopic techniques.

The "amide" functional group in its name suggests a distinct chemical class compared to the more commonly reported flavonoids and terpenoids from Gynura. The discovery of such a compound would have likely involved meticulous separation processes to isolate it from more abundant co-constituents, followed by detailed analysis of its spectroscopic data (such as NMR and mass spectrometry) to determine its precise chemical structure.

Biosynthetic Pathways and Genetic Insights into 3 Hydroxygynuramide Ii Production

Modulation of Signaling Pathways

There are no studies identifying any signaling pathways that are modulated by 3'-Hydroxygynuramide II.

Enzyme Inhibition/Activation

No research has been published detailing the effects of 3'-Hydroxygynuramide II on any specific enzymes.

Gene Expression Regulation

The impact of 3'-Hydroxygynuramide II on gene expression has not been the subject of any scientific investigation.

Conclusion

Note: This Section Focuses on Pre Clinical, in Vitro, and in Vivo Animal Model Research, Excluding Human Clinical Trials, Dosage, Safety, and Adverse Effects.

In Vitro Cellular and Biochemical Investigations

Antioxidant Mechanisms and Oxidative Stress Mitigation

There is no available scientific literature that specifically investigates the antioxidant mechanisms of 3'-Hydroxygynuramide II. Studies detailing its ability to mitigate oxidative stress, including its capacity for radical scavenging, interaction with antioxidant enzymes, or its effects on cellular oxidative pathways, have not been found. Consequently, no data on its potential to counteract reactive oxygen species (ROS) or reactive nitrogen species (RNS) is available.

In Vivo Studies in Animal Models (Pre-clinical Efficacy and Mechanism Studies)

Comprehensive searches for in vivo studies of 3'-Hydroxygynuramide II in animal models have yielded no specific results. The pre-clinical evaluation of this compound for efficacy and its mechanism of action in a living organism has not been documented in accessible scientific papers.

Pharmacological Activity in Disease Models (e.g., Inflammatory, Metabolic, Oncology Models)

There are no published studies on the pharmacological activity of 3'-Hydroxygynuramide II in any animal models of disease. Research investigating its potential therapeutic effects in inflammatory, metabolic, oncological, or other disease contexts is currently absent from the scientific literature.

Target Engagement and Biomarker Analysis in Vivo

No information is available regarding the in vivo target engagement of 3'-Hydroxygynuramide II. Studies to identify the specific molecular targets with which this compound interacts within a living organism have not been reported. Furthermore, there is no data on any biomarker analysis associated with the administration of 3'-Hydroxygynuramide II in animal models. This includes a lack of information on any physiological, cellular, or molecular markers that could indicate a biological response to the compound.

Histopathological and Molecular Analyses in Model Systems

There are no findings from histopathological or molecular analyses of tissues from animal models treated with 3'-Hydroxygynuramide II. Reports detailing the microscopic examination of tissues to identify any pathological changes or molecular studies to understand the compound's effect on gene or protein expression are not available.

Due to the absence of specific research data for 3'-Hydroxygynuramide II in the areas outlined, no data tables can be generated.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Hydroxygynuramide Ii Analogs

Systematic Modification of Chemical Scaffolds and Functional Groups

The systematic modification of a lead compound like 3'-Hydroxygynuramide II is a cornerstone of medicinal chemistry, aiming to enhance its therapeutic properties while minimizing undesirable effects. For cerebrosides, this process involves the targeted alteration of three primary domains: the sphingoid base, the fatty acid chain, and the sugar moiety.

The sphingoid base of 3'-Hydroxygynuramide II, a complex amino alcohol, offers several points for modification. Alterations to the length of the carbon chain, the degree of unsaturation, and the position and stereochemistry of hydroxyl groups can significantly impact the molecule's interaction with biological targets and its pharmacokinetic profile. For instance, studies on other neuroprotective cerebrosides have shown that the stereochemistry of the hydroxyl groups is often crucial for activity. nih.gov

The fatty acid chain attached via an amide linkage presents another avenue for systematic modification. Varying the length, branching, and degree of unsaturation of this chain can influence the compound's lipophilicity and its ability to cross cellular membranes, including the blood-brain barrier. The introduction of functional groups, such as additional hydroxyl or fluorine atoms, can also be explored to modulate biological activity and metabolic stability.

Identification of Pharmacophores and Key Structural Motifs

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For neuroprotective cerebrosides, identifying the pharmacophore is a critical step in understanding their mechanism of action and in designing novel, more potent analogs. researchgate.net

Based on the general structure of cerebrosides and their known neuroprotective effects, several key structural motifs can be hypothesized as being part of the pharmacophore for 3'-Hydroxygynuramide II. These likely include:

Hydrogen Bond Donors and Acceptors: The multiple hydroxyl groups on both the sphingoid base and the sugar moiety, as well as the amide linkage, can act as hydrogen bond donors and acceptors. These interactions are often vital for binding to the active sites of target proteins. researchgate.net

Hydrophobic Regions: The long carbon chains of the sphingoid base and the fatty acid create significant hydrophobic regions. These are crucial for interactions with nonpolar pockets within target proteins and for membrane insertion.

By synthesizing and testing a library of analogs with systematic modifications, researchers can map out which of these features are essential for neuroprotective activity, thereby refining the pharmacophore model.

Computational SAR/SPR Modeling

Computational modeling offers powerful tools to accelerate the drug discovery process by predicting the activity and properties of novel compounds before their synthesis.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For 3'-Hydroxygynuramide II analogs, a QSAR model could be developed by:

Generating a dataset: Synthesizing a series of analogs with known variations in their structure.

Measuring biological activity: Testing the neuroprotective effects of these analogs in relevant in vitro or in vivo models.

Calculating molecular descriptors: Using software to calculate a wide range of physicochemical and structural descriptors for each analog (e.g., molecular weight, lipophilicity, polar surface area, and various 3D descriptors).

Developing the QSAR model: Employing statistical methods to build an equation that relates the descriptors to the observed biological activity.

A robust QSAR model can then be used to predict the activity of new, unsynthesized analogs, guiding the selection of the most promising candidates for synthesis and further testing.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net For 3'-Hydroxygynuramide II, if a putative protein target for its neuroprotective activity is identified (e.g., an enzyme or receptor involved in neuronal survival pathways), molecular docking could be used to:

Predict binding modes: Visualize how 3'-Hydroxygynuramide II and its analogs fit into the active site of the target.

Estimate binding affinity: Calculate a score that represents the strength of the interaction, which can be correlated with biological activity.

Identify key interactions: Pinpoint the specific amino acid residues that interact with the ligand, providing insights for rational drug design.

Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding stability and conformational changes that may occur. researchgate.net

Chemoinformatic Analysis for Chemical Space Exploration

Chemoinformatics involves the use of computational methods to analyze large chemical datasets. In the context of 3'-Hydroxygynuramide II, chemoinformatic tools could be employed to:

Explore chemical space: Analyze databases of existing natural and synthetic compounds to identify molecules with similar structural features to the pharmacophore of 3'-Hydroxygynuramide II.

Assess drug-likeness: Evaluate the physicochemical properties of designed analogs to predict their potential as drug candidates (e.g., using Lipinski's rule of five).

Predict ADMET properties: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help to identify potential liabilities early in the drug discovery process.

Rational Design of Optimized Analogs

The culmination of SAR, SPR, and computational studies is the rational design of optimized analogs of 3'-Hydroxygynuramide II. By integrating the knowledge gained from these approaches, medicinal chemists can propose new molecular structures with a higher probability of exhibiting improved neuroprotective activity, better pharmacokinetic properties, and reduced off-target effects.

For example, if SAR studies indicate that a specific hydroxyl group is crucial for activity, analogs can be designed to maintain or enhance the hydrogen bonding at that position. If computational modeling suggests that a larger hydrophobic group would better fill a pocket in the target protein, analogs with longer fatty acid chains could be synthesized. This iterative cycle of design, synthesis, and testing is fundamental to the development of new therapeutic agents based on natural product scaffolds like 3'-Hydroxygynuramide II.

Advanced Applications and Research Tools Derived from 3 Hydroxygynuramide Ii

Development as Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with and report on biological targets within their native environment, such as living cells or organisms. rjeid.com The development of such tools from natural products like 3'-Hydroxygynuramide II is a promising strategy, as natural products often possess inherent biological relevance and optimized structures for cellular uptake and target engagement.

The conversion of 3'-Hydroxygynuramide II into a chemical probe would necessitate synthetic modification to incorporate a reporter group or a reactive handle without significantly compromising its native biological activity. Given its complex structure, featuring a long fatty acid chain, a sphingoid base, and a sugar moiety, several strategies could be envisioned.

Hypothetical Probe Design Strategies:

Terminal Tagging: The long aliphatic chains of the fatty acid or sphingoid base could be synthetically modified at their terminal ends to introduce a small, minimally disruptive tag. An alkyne or azide (B81097) group, for example, could be installed to serve as a handle for "click chemistry." nih.gov This bioorthogonal reaction would allow for the subsequent attachment of a fluorescent dye or a biotin (B1667282) affinity tag, enabling visualization or pull-down of the probe's cellular targets, respectively. nih.gov

Photo-affinity Labeling: To capture and identify the cellular binding partners of 3'-Hydroxygynuramide II, a photo-reactive group, such as a diazirine or an aryl azide, could be incorporated into its structure. Upon exposure to UV light, this group would form a covalent bond with any protein in close proximity, allowing for the irreversible capture and subsequent identification of the target protein by mass spectrometry.

The development of such probes would be invaluable for elucidating the specific molecular targets and mechanisms of action of 3'-Hydroxygynuramide II. This is particularly relevant given the diverse pharmacological activities reported for extracts of the Gynura genus, including anti-inflammatory, antioxidant, and antidiabetic effects. nih.govfrontiersin.org A chemical probe based on this compound could help to deconstruct which of these effects, if any, are attributable to its interaction with specific cellular pathways.

Utilization as a Scaffold for Novel Compound Design (e.g., Pseudo-natural Products)

The core structure of a natural product can serve as a "scaffold" or a starting point for the synthesis of new, related compounds with potentially novel or improved biological activities. This approach is central to the concept of "pseudo-natural products," which are created by combining fragments of different natural products in ways not found in nature. nih.govrsc.orgwhiterose.ac.uk

The scaffold of 3'-Hydroxygynuramide II is composed of three distinct building blocks: a sugar headgroup, a sphingoid base, and a fatty acyl chain. Each of these components could be systematically varied to generate a library of pseudo-natural products.

Strategies for Scaffold Diversification:

Sugar Moiety Modification: The glycosidic linkage or the sugar unit itself could be altered. For instance, the stereochemistry of the linkage could be inverted, or the sugar could be replaced with other monosaccharides or even unnatural sugar analogues.

Acyl Chain Variation: The length, degree of saturation, and branching of the fatty acid chain could be modified. This is a common feature of natural cerebroside diversity and is known to influence their biological function.

Sphingoid Base Alteration: The structure of the sphingoid base could be changed, for example, by altering the chain length or the position and stereochemistry of the hydroxyl groups.

By creating a library of such analogues and screening them in various biological assays, it would be possible to explore the structure-activity relationships of this class of molecules in a systematic way. This could lead to the discovery of new compounds with enhanced potency, selectivity, or entirely new biological functions unrelated to the parent natural product. whiterose.ac.uknih.gov The principles of biology-oriented synthesis (BIOS) could guide this process, focusing on generating structural diversity around a biologically relevant scaffold. rsc.org

Contributions to Fundamental Biological Understanding

The study of 3'-Hydroxygynuramide II and its derivatives holds the potential to contribute significantly to our fundamental understanding of biology. Cerebrosides are important components of cell membranes and are involved in a variety of cellular processes, including cell recognition and signal transduction. thermofisher.com

Given that plants of the Gynura genus are used in traditional medicine to treat conditions like diabetes, inflammation, and hypertension, a detailed investigation into the biological targets of 3'-Hydroxygynuramide II could provide a molecular-level explanation for some of these ethnopharmacological claims. nih.govnih.gov For example, if a chemical probe derived from this compound were found to interact with key proteins in glucose metabolism or inflammatory signaling pathways, it would forge a direct link between a specific chemical constituent and a traditional medicinal use. core.ac.uk

Furthermore, the structural characterization of how 3'-Hydroxygynuramide II and its synthetic analogues bind to their protein targets could provide fundamental insights into the nature of protein-glycolipid interactions. This knowledge is crucial for understanding a wide range of biological phenomena and for the rational design of new therapeutic agents that target these interactions.

While the research on 3'-Hydroxygynuramide II is still in its infancy, its status as a complex glycosylated natural product from a medicinally relevant plant genus marks it as a compound of high interest for future research and development in chemical biology and medicinal chemistry.

Research Gaps and Future Directions in 3 Hydroxygynuramide Ii Research

Elucidation of Complete Biosynthetic Machinery

A major gap in the current understanding of 3'-Hydroxygynuramide II is the complete absence of information regarding its biosynthesis. While it is classified as a phytoceramide, a subclass of sphingolipids originating from the fatty acid pathway, the specific enzymatic steps and genetic machinery responsible for its construction within Gynura divaricata are unknown. naturalproducts.net

Future research should focus on identifying and characterizing the enzymes involved in its synthesis. This would likely include a series of desaturases, hydroxylases, and ceramide synthases that sequentially modify the sphingoid base and fatty acid chain. Unraveling this pathway is essential for understanding its regulation within the plant and could open avenues for biotechnological production of the compound or related molecules. nih.gov

Comprehensive Mechanistic Characterization of Biological Activities at the Molecular Level

Extracts of Gynura divaricata, the plant source of 3'-Hydroxygynuramide II, have demonstrated various biological activities, including hypoglycemic and antihypertensive effects. nih.govmdpi.com Studies on the plant extract point to the regulation of complex signaling pathways such as the PI3K/AKT pathway. nih.gov However, the specific contribution of 3'-Hydroxygynuramide II to these effects and its precise molecular mechanism of action have not been investigated.

Future research must move beyond studies of crude extracts to investigate the pure compound. It is crucial to determine how 3'-Hydroxygynuramide II interacts with cellular targets. Network pharmacology approaches, which are used to decipher the complex interactions of compounds with biological systems, could be employed to predict potential targets. nih.gov Subsequent experimental validation is necessary to understand if it acts on specific receptors, enzymes, or signaling proteins to exert its effects.

Exploration of Novel Synthetic Pathways and Efficient Analog Generation

Currently, there are no published reports on the total synthesis of 3'-Hydroxygynuramide II. The molecule's complex structure, featuring multiple stereocenters and a long acyl chain, presents a significant synthetic challenge. The lack of a synthetic route hinders further biological investigation, as isolation from natural sources provides limited quantities.

A key area for future research is the development of a stereoselective and efficient total synthesis. nih.gov Success in this area would not only confirm the compound's structure but also enable the production of sufficient material for in-depth biological studies. Furthermore, a robust synthetic pathway would facilitate the creation of various analogs. nih.govgoogle.com These analogs could be used to explore structure-activity relationships (SAR), potentially leading to the development of new molecules with enhanced potency or more desirable properties.

Advanced Computational Modeling for Predictive Biology

The application of computational modeling to 3'-Hydroxygynuramide II is an entirely unexplored field. Advanced computational methods are powerful tools in modern drug discovery and molecular biology, used to predict molecular interactions, understand enzyme mechanisms, and model complex biological systems. nih.govthe-innovation.orgplos.org

Future research could leverage computational modeling to:

Predict Biological Targets: Docking simulations could screen 3'-Hydroxygynuramide II against libraries of known protein structures to identify potential binding partners.

Simulate Membrane Interactions: As a sphingolipid, it is likely a component of cell membranes. Molecular dynamics simulations could model its behavior within a lipid bilayer and its influence on membrane properties.

Guide Analog Design: Predictive models can help prioritize the synthesis of analogs that are most likely to have improved activity, saving time and resources. frontiersin.orgnih.gov

Role in Plant Physiology and Ecological Interactions

While 3'-Hydroxygynuramide II has been isolated from Gynura divaricata, its specific function within the plant is unknown. researchgate.net Phytoceramides and other sphingolipids in plants are known to play crucial roles in various physiological processes, including programmed cell death, signal transduction, and as structural components of the plasma membrane. They can also be involved in the plant's response to biotic and abiotic stress.

Future investigations should aim to clarify the role of this compound in the physiology and ecology of Gynura divaricata. This could involve studying the localization of the compound within plant tissues, its expression levels under different environmental conditions (e.g., drought, pathogen attack), and its potential role in mediating interactions with other organisms, such as herbivores or microbes.

Discovery of Additional Natural Sources

To date, Gynura divaricata is the primary documented botanical source of 3'-Hydroxygynuramide II. phytopurify.com The distribution of this specific cerebroside in the plant kingdom and beyond is not well-documented.

A systematic screening of other species within the Gynura genus and the wider Asteraceae family could reveal additional natural sources. Discovering new sources is important for several reasons: it can provide chemotaxonomic insights, offer alternative and potentially more abundant supplies of the compound, and hint at its evolutionary significance and ecological roles across different species. The identification of related compounds in other organisms could also provide clues to its biosynthetic origins and biological functions. biocrick.com

Q & A

Q. How do I ensure reproducibility when sharing protocols for 3'-Hydroxygynuramide II research?

- Methodological Answer :

- FAIR Principles : Document metadata (sample origin, storage conditions) using platforms like Zenodo.

- Step-by-Step Videos : Film critical steps (e.g., column chromatography) and share via LabTube.

- Collaborative Validation : Partner with independent labs for inter-laboratory studies. Use standardized reagents (e.g., Sigma-Aldridge批次号) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.